Cl-4AS-1

CAS No.: 188589-66-4

Cat. No.: VC2029821

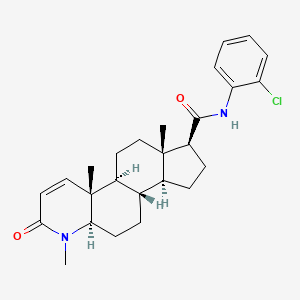

Molecular Formula: C26H33ClN2O2

Molecular Weight: 441.0 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 188589-66-4 |

|---|---|

| Molecular Formula | C26H33ClN2O2 |

| Molecular Weight | 441.0 g/mol |

| IUPAC Name | (1S,3aS,3bS,5aR,9aR,9bS,11aS)-N-(2-chlorophenyl)-6,9a,11a-trimethyl-7-oxo-2,3,3a,3b,4,5,5a,9b,10,11-decahydro-1H-indeno[5,4-f]quinoline-1-carboxamide |

| Standard InChI | InChI=1S/C26H33ClN2O2/c1-25-14-12-18-16(8-11-22-26(18,2)15-13-23(30)29(22)3)17(25)9-10-19(25)24(31)28-21-7-5-4-6-20(21)27/h4-7,13,15-19,22H,8-12,14H2,1-3H3,(H,28,31)/t16-,17-,18-,19+,22+,25-,26+/m0/s1 |

| Standard InChI Key | CTVXDPDUOKQBKZ-GFNRTWGOSA-N |

| Isomeric SMILES | C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)NC4=CC=CC=C4Cl)CC[C@@H]5[C@@]3(C=CC(=O)N5C)C |

| SMILES | CC12CCC3C(C1CCC2C(=O)NC4=CC=CC=C4Cl)CCC5C3(C=CC(=O)N5C)C |

| Canonical SMILES | CC12CCC3C(C1CCC2C(=O)NC4=CC=CC=C4Cl)CCC5C3(C=CC(=O)N5C)C |

Introduction

Chemical Identity and Structure

Chemical Nomenclature and Identification

Cl-4AS-1 is formally identified as (4aα,4bβ,6aα,7α,9aβ,9bα,11aβ)-N-(2-Chlorophenyl)-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1,4,6a-trimethyl-2-oxo-1H-indeno[5,4-f]quinoline-7-carboxamide . This complex steroidal compound belongs to the 4-azasteroid family and has been thoroughly characterized through various analytical techniques. It is registered with CAS number 188589-66-4 and possesses a molecular formula of C26H33ClN2O2 .

Physical and Chemical Properties

Cl-4AS-1 exhibits specific physicochemical properties that influence its behavior in biological systems and laboratory settings. The compound presents as a white to off-white solid with a molecular weight of 441.01 g/mol . Its solubility profile indicates limited dissolution in common organic solvents, with solubility values of less than 4.41 mg/ml in both ethanol and dimethyl sulfoxide (DMSO) . For research applications, it is typically recommended to store the compound at room temperature to maintain stability .

Table 1: Physicochemical Properties of Cl-4AS-1

Structural Features

Structurally, Cl-4AS-1 belongs to the 4-azasteroid class, characterized by the replacement of a carbon atom at position 4 of the steroid nucleus with a nitrogen atom . This structural modification is significant as it alters the electronic properties and metabolic stability of the steroid backbone. The compound contains a 2-chlorophenyl carboxamide moiety, which contributes to its receptor binding profile and pharmacological activities . The complex stereochemistry of Cl-4AS-1 plays a crucial role in its biological activity, with specific configuration at multiple chiral centers that must be maintained for optimal receptor interaction.

Pharmacological Profile

Androgen Receptor Binding and Activation

Cl-4AS-1 functions as a potent and selective full agonist of the androgen receptor with an IC50 value of 12 nM, indicating high-affinity binding . This binding affinity is comparable to that of endogenous androgens, enabling Cl-4AS-1 to effectively mimic the action of 5α-dihydrotestosterone (DHT), the most potent natural androgen . Upon binding, Cl-4AS-1 activates classical androgen signaling pathways, including transactivation of the mouse mammary tumor virus (MMTV) promoter and repression of MMP1 promoter activity .

5α-Reductase Inhibition

A distinctive feature of Cl-4AS-1 is its dual pharmacological activity. Beyond functioning as an androgen receptor agonist, it simultaneously inhibits both isoforms of 5α-reductase enzyme: type I and type II. The inhibitory potency is remarkable, with IC50 values of 6 nM and 10 nM for types I and II, respectively . This combination of activities in a single molecular entity provides a unique research tool, as 5α-reductase catalyzes the conversion of testosterone to the more potent DHT in androgen-responsive tissues.

Comparison with Related Compounds

When compared to structurally similar compounds, Cl-4AS-1 demonstrates distinct pharmacological characteristics. Schmidt et al. described Cl-4AS-1 alongside TFM-4AS-1, another 4-aza-steroidal androgen receptor ligand . While both compounds share structural similarities, Cl-4AS-1 functions as a full agonist of the androgen receptor, whereas TFM-4AS-1 acts as a Selective Androgen Receptor Modulator (SARM) . In animal studies using ovariectomized rats, Cl-4AS-1 closely mimics the effects of DHT across various tissues, lacking the tissue selectivity displayed by SARMs like TFM-4AS-1 .

Table 2: Comparative Pharmacological Profile of Cl-4AS-1

| Property | Cl-4AS-1 | DHT | TFM-4AS-1 |

|---|---|---|---|

| AR Binding IC50 | 12 nM | ~1 nM | 38 nM |

| AR Activation | Full agonist | Full agonist | Partial agonist |

| 5α-Reductase Inhibition | Yes | No | Not reported |

| Tissue Selectivity | Low | Low | High |

| MMTV Promoter Activation | Yes | Yes | Partial |

| MMP1 Promoter Repression | Yes | Yes | Not reported |

Research Applications

Androgen Receptor Dynamics Studies

Cl-4AS-1 has proven valuable in fundamental research examining androgen receptor dynamics within cells. Yu et al. utilized Cl-4AS-1 in multimodal Image Correlation Spectroscopy (mICS) experiments to investigate AR translocation from the cytoplasm to the nucleus . By precisely quantifying the AR intensity changes in cellular compartments following Cl-4AS-1 stimulation, researchers established the time scale for receptor translocation and gained insights into the multimodal motion patterns of AR across live cells . These findings have contributed to a deeper understanding of AR signaling mechanisms, which may inform future therapeutic development targeting the AR pathway.

Molecular and Cellular Effects

Gene Expression Modulation

Transcriptomic analyses have revealed that Cl-4AS-1 induces significant changes in gene expression patterns in androgen-responsive cells. In MDA-MB-453 breast cancer cells, which express AR but lack estrogen receptor, Cl-4AS-1 demonstrated substantial overlap with DHT in its gene regulation profile . This concordance supports its classification as an AR agonist, activating classical androgen-responsive pathways. The target genes affected include those involved in cellular growth, differentiation, and metabolism, reflecting the broad impact of androgen signaling on cellular physiology.

Cytoskeletal Reorganization and Morphological Changes

Both Cl-4AS-1 and DHT induce significant morphological alterations in AR-positive breast cancer cells, particularly evident in MDA-MB-453 cells . These changes include reorganization of the actin cytoskeleton, resulting in a shift toward a mesenchymal phenotype . Such morphological transitions are often associated with changes in cellular motility and invasive potential, suggesting that AR activation by either compound may influence metastatic behavior in certain contexts.

The similarity in morphological effects between Cl-4AS-1 and DHT, despite their differences in growth modulation, indicates the complex and multi-faceted nature of androgen receptor signaling. This complexity underscores the value of compounds like Cl-4AS-1 in dissecting the various downstream pathways activated by AR binding and identifying those specifically linked to proliferation versus those mediating other cellular responses.

Cell Cycle Regulation and Apoptosis Induction

A key distinguishing feature of Cl-4AS-1 is its ability to induce apoptosis in breast cancer cells across multiple molecular subtypes . The compound's mechanism involves blocking entry of cells into the S-phase of the cell cycle, followed by DNA degradation characteristic of programmed cell death . This proapoptotic activity stands in contrast to the proliferative effects of DHT on AR-positive breast cancer cells, suggesting that despite similar AR binding profiles, Cl-4AS-1 activates distinct downstream pathways or engages additional cellular targets.

The ability to inhibit growth in triple-negative MDA-MB-231 cells, which are typically unresponsive to DHT, further suggests that Cl-4AS-1 may act through both AR-dependent and AR-independent mechanisms . This dual activity profile enhances its potential value as both a research tool and a starting point for therapeutic development.

Future Research Directions

Mechanistic Understanding of Dual Activities

Additional research is needed to fully elucidate the molecular mechanisms responsible for the dissociation between Cl-4AS-1's AR agonist activity and its growth inhibitory effects. Studies focusing on differential coregulator recruitment, post-translational modifications of AR, and non-genomic signaling pathways would provide valuable insights into this compound's unique properties. Such investigations may reveal novel aspects of androgen signaling that could be exploited for therapeutic purposes.

Development of Improved Analogs

The structural information available for Cl-4AS-1 provides a foundation for developing improved analogs with enhanced potency, selectivity, or pharmacokinetic properties. Structure-based drug design approaches, informed by crystallographic data on AR binding, could guide the synthesis of next-generation compounds with optimized dual AR agonist/5α-reductase inhibitor profiles or more selective growth inhibitory effects in targeted tissues.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume